molecular formula C13H13NO2 B14479637 2-{[Hydroxy(phenyl)amino]methyl}phenol CAS No. 65520-00-5

2-{[Hydroxy(phenyl)amino]methyl}phenol

Cat. No.: B14479637
CAS No.: 65520-00-5
M. Wt: 215.25 g/mol
InChI Key: OVVRATJIZPFMQS-UHFFFAOYSA-N
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Description

2-{[Hydroxy(phenyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with an amino group (-NH2) and a methylene bridge (-CH2-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Hydroxy(phenyl)amino]methyl}phenol typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then isolated and purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[Hydroxy(phenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols

Mechanism of Action

The mechanism of action of 2-{[Hydroxy(phenyl)amino]methyl}phenol involves its ability to undergo redox reactions, which can influence various biological processes. The compound can interact with enzymes and other proteins, affecting their activity and function. Additionally, its ability to form metal complexes can modulate the activity of metalloproteins and other metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[Hydroxy(phenyl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups along with a methylene bridge, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

65520-00-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-[(N-hydroxyanilino)methyl]phenol

InChI

InChI=1S/C13H13NO2/c15-13-9-5-4-6-11(13)10-14(16)12-7-2-1-3-8-12/h1-9,15-16H,10H2

InChI Key

OVVRATJIZPFMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CC=C2O)O

Origin of Product

United States

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